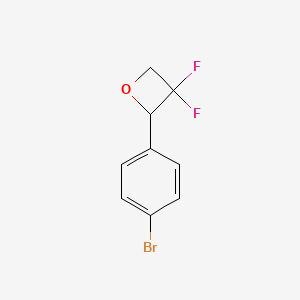
2-(4-Bromophenyl)-3,3-difluorooxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-3,3-difluorooxetane” are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Wissenschaftliche Forschungsanwendungen
Tuning Optical Properties with Molecular Control
Researchers have explored the postfunctionalization of polythiophenes, demonstrating that the introduction of various functional groups, including bromophenyl derivatives, can significantly affect the optical and photophysical properties of materials. This approach has been used to enhance the solid-state emission of polymers, making it relevant for applications in organic electronics and photonics. The incorporation of bromophenyl groups, among others, has shown to increase fluorescence yield in solid states, indicating potential applications in the development of advanced optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Advanced Synthesis Techniques
In the realm of synthetic organic chemistry, the facile synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, showcasing a one-pot procedure that yields complex structures with potential applications in electronic materials. These compounds exhibit unique redox properties and have been suggested to adopt helical structures, which could be beneficial in the design of novel organic semiconductors or materials with specific electronic properties (Ito et al., 2002).
Antifungal and Antimicrobial Applications
The study of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including 4-bromophenyl derivatives, has revealed broad-spectrum in vitro activity against a range of pathogenic yeasts and molds. This research suggests the potential for developing new antifungal agents based on bromophenyl-functionalized compounds, which could address the need for treatments against resistant fungal infections (Buchta et al., 2004).
Photoluminescence and Nanostructure Fabrication
Research into the synthesis and characterization of novel materials, such as borepins and nanoparticles, often involves bromophenyl components. These studies contribute to the understanding of how specific functional groups, including bromophenyl, influence the properties of materials. Enhanced photoluminescence and the creation of stable nanoparticles have been achieved by incorporating bromophenyl groups, highlighting the utility of these compounds in the development of new materials for optoelectronics and nanotechnology applications (Schickedanz et al., 2017).
Antibiofilm and Antipathogenic Properties
The synthesis and biological evaluation of thiourea derivatives, including those with bromophenyl substituents, have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings open up possibilities for the development of novel antimicrobial agents that can effectively target and inhibit biofilm formation, a major challenge in treating bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-3,3-difluorooxetane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-7-3-1-6(2-4-7)8-9(11,12)5-13-8/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHKHLIJIPODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC=C(C=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3,3-difluorooxetane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)

![5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972899.png)
![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

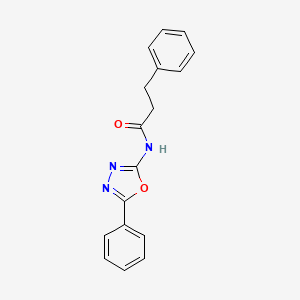
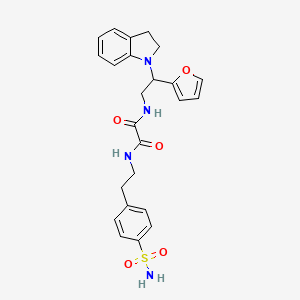

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)
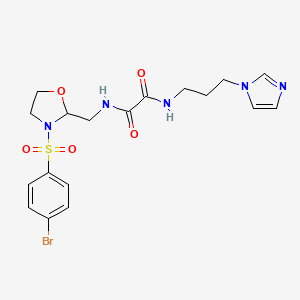
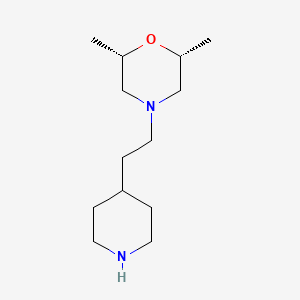
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)